2',3'-Didehydro-2',3'-dideoxycytidine
2',3'-Didehydro-2',3'-dideoxycytidine
Brand Name:
Vulcanchem
CAS No.:
7481-88-1
VCID:
VC20876628
InChI:
InChI=1S/C9H11N3O3/c10-7-3-4-12(9(14)11-7)8-2-1-6(5-13)15-8/h1-4,6,8,13H,5H2,(H2,10,11,14)/t6-,8+/m0/s1
SMILES:
C1=CC(OC1CO)N2C=CC(=NC2=O)N
Molecular Formula:
C9H11N3O3
Molecular Weight:
209.2 g/mol
2',3'-Didehydro-2',3'-dideoxycytidine
CAS No.: 7481-88-1
Cat. No.: VC20876628
Molecular Formula: C9H11N3O3
Molecular Weight: 209.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7481-88-1 |
|---|---|
| Molecular Formula | C9H11N3O3 |
| Molecular Weight | 209.2 g/mol |
| IUPAC Name | 4-amino-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one |
| Standard InChI | InChI=1S/C9H11N3O3/c10-7-3-4-12(9(14)11-7)8-2-1-6(5-13)15-8/h1-4,6,8,13H,5H2,(H2,10,11,14)/t6-,8+/m0/s1 |
| Standard InChI Key | OOBICGOWICFMIX-POYBYMJQSA-N |
| Isomeric SMILES | C1=C[C@@H](O[C@@H]1CO)N2C=CC(=NC2=O)N |
| SMILES | C1=CC(OC1CO)N2C=CC(=NC2=O)N |
| Canonical SMILES | C1=CC(OC1CO)N2C=CC(=NC2=O)N |
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